molecular formula C16H19N7O2S B2954681 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide CAS No. 1206984-63-5

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

Cat. No.: B2954681
CAS No.: 1206984-63-5
M. Wt: 373.44
InChI Key: LAVCYLNOSCTNPP-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C16H19N7O2S, intended for research and development applications. This molecule features a complex structure integrating pyrimidine and 3,5-dimethylpyrazole moieties, a pattern seen in compounds studied for various biochemical applications . The presence of the sulfonamide group is of particular interest to researchers, as this functional group is commonly explored in the design of enzyme inhibitors and other bioactive molecules. As a specialist chemical, it serves as a valuable building block or intermediate for researchers in medicinal chemistry and drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCYLNOSCTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, compounds with similar structures have been found to influence pathways related to inflammation, tumor growth, diabetes, allergies, and viral infections. The downstream effects of these pathway alterations can vary widely and are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N6O2S and a molecular weight of 396.43 g/mol. The structural features include a pyridine sulfonamide moiety linked to a pyrazole-pyrimidine framework, which is believed to contribute to its pharmacological activities.

1. Anticancer Activity

Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrazole derivative AA549 (Lung)26.0
Pyrazole derivative BMCF7 (Breast)3.79
Pyrazole derivative CHep-2 (Laryngeal)3.25

These results indicate that modifications in the pyrazole and pyrimidine rings can enhance the anticancer activity of these compounds .

2. Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. In vitro studies have indicated that it possesses antibacterial and antifungal activities against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Some studies have indicated that related compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antibiofilm Activity : The compound has been reported to disrupt biofilm formation in bacteria, which is critical for their virulence and resistance to treatment .
  • Quorum Sensing Inhibition : By interfering with bacterial communication systems, the compound may reduce pathogenicity and enhance the efficacy of existing antibiotics .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Study on Anticancer Effects : A study conducted on a series of pyrazole derivatives showed that modifications at the pyrimidine position significantly affected their cytotoxicity against lung cancer cells (A549). The most potent derivative exhibited an IC50 value of 26 µM, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds against common pathogens. The results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Key Differences and Implications

Pyrimidine-Pyrazole Core: The target compound and analogs share a pyrimidine ring substituted with a 3,5-dimethylpyrazole group, a motif associated with binding to enzyme active sites (e.g., N-myristoyltransferase in trypanocidal agents) . Variations in pyrazole substituents (e.g., trimethyl in Compound 43 vs.

Sulfonamide Modifications :

  • The target compound’s pyridine-3-sulfonamide group contrasts with the benzamide ( ) and trifluoromethylbenzenesulfonamide ( ) moieties in analogs. These differences impact electronic properties and solubility.
  • The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, which may improve bioavailability .

Linker and Auxiliary Groups: Piperazinyl-ethylamino linkers (Compound 43 ) introduce basicity and hydrogen-bonding capacity, whereas simple ethylamino linkers (target compound) prioritize conformational flexibility.

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